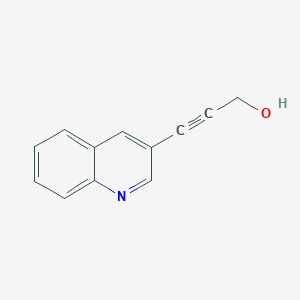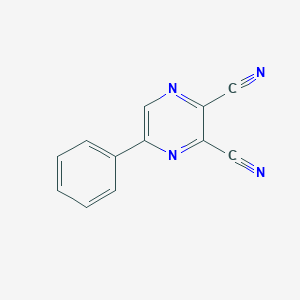
3-Isothiocyanatophenol
Overview
Description
3-Isothiocyanatophenol (also known as 3-Hydroxyphenylisothiocyanate) is a chemical compound with the molecular formula C7H5NOS . It has a molecular weight of 151.19 g/mol . The IUPAC name for this compound is 3-isothiocyanatophenol .
Molecular Structure Analysis
The InChI code for 3-Isothiocyanatophenol isInChI=1S/C7H5NOS/c9-7-3-1-2-6(4-7)8-5-10/h1-4,9H . The Canonical SMILES structure is C1=CC(=CC(=C1)O)N=C=S . These codes provide a textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
3-Isothiocyanatophenol has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound is 151.00918496 g/mol . The Topological Polar Surface Area is 64.7 Ų . It has a Heavy Atom Count of 10 .Scientific Research Applications
Organic Synthesis
3-Isothiocyanatophenol: is a valuable intermediate in organic synthesis. It is used to synthesize a variety of isothiocyanates, which are crucial in the production of agrochemicals, pharmaceuticals, and other organic compounds . The compound’s ability to act as an electrophile allows it to react with amines to form thioureas, which are key intermediates in the synthesis of many biologically active molecules.
Biochemistry
In biochemistry, 3-Isothiocyanatophenol plays a role as a chemoselective electrophile. It’s used in bioconjugate chemistry due to its reactivity in aqueous conditions, making it suitable for labeling and detecting biomolecules . This property is particularly useful in the study of proteins and enzymes where selective tagging of these molecules is required.
Pharmaceuticals
The pharmaceutical industry utilizes 3-Isothiocyanatophenol for its antimicrobial properties. It’s an active molecule in the development of drugs that target bacterial and fungal infections. Research suggests that derivatives of isothiocyanates, including those synthesized from 3-Isothiocyanatophenol, have potential as antibiotic agents .
Materials Science
In materials science, 3-Isothiocyanatophenol is explored for creating novel polymers and coatings. Its reactivity with various organic and inorganic substrates allows for the development of materials with enhanced properties such as increased thermal stability and chemical resistance .
Environmental Science
3-Isothiocyanatophenol: is studied for its role in environmental remediation. Its derivatives are being researched for their ability to bind heavy metals and other pollutants, potentially aiding in the detoxification of contaminated sites .
Analytical Chemistry
Analytical chemists use 3-Isothiocyanatophenol as a derivatization agent to improve the detection of certain compounds. It can react with various analytes to form derivatives that are more easily detectable by instruments, enhancing the sensitivity and selectivity of analytical methods .
Food Science
In food science, isothiocyanates derived from 3-Isothiocyanatophenol are investigated for their preservative qualities. They may inhibit the growth of foodborne pathogens and extend the shelf life of perishable goods .
Agriculture
Agricultural research includes the use of 3-Isothiocyanatophenol derivatives as natural pesticides. Their ability to deter pests without the harmful environmental impact of traditional pesticides makes them an area of significant interest .
Mechanism of Action
Target of Action
Isothiocyanates, including 3-Isothiocyanatophenol, are considered to be the most biologically active degradation products of glucosinolates, secondary metabolites of some plants .
Mode of Action
Isothiocyanates are thought to exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation . The exact interaction of 3-Isothiocyanatophenol with its targets is still under investigation.
Biochemical Pathways
Isothiocyanates affect several biochemical pathways. They are known to play a role in the detoxification pathway, helping the body eliminate harmful substances . They also influence the inflammation pathway, potentially reducing inflammation in the body . Furthermore, they can induce apoptosis, the process of programmed cell death, and regulate the cell cycle . The specific pathways affected by 3-Isothiocyanatophenol are yet to be determined.
Pharmacokinetics
Isothiocyanates in general are known to be readily absorbed and distributed throughout the body . More research is needed to understand the specific ADME properties of 3-Isothiocyanatophenol and their impact on its bioavailability.
Result of Action
Isothiocyanates are known to have chemoprotective actions, potentially protecting cells from damage by harmful substances . They may also have anti-inflammatory effects and can induce apoptosis in certain types of cells .
Future Directions
Isothiocyanates, including 3-Isothiocyanatophenol, have been studied extensively in cells and in animals for their disease preventive and therapeutic effects . Results suggest an opportunity to incorporate them, or more likely preparations derived from their source plants, into larger human disease mitigation efforts . The context for the applications of these compounds and plants in evidence-based food and nutritional policy is also being evaluated .
properties
IUPAC Name |
3-isothiocyanatophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-7-3-1-2-6(4-7)8-5-10/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZDLMGVEVSNBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356150 | |
| Record name | 3-isothiocyanatophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isothiocyanatophenol | |
CAS RN |
3125-63-1 | |
| Record name | 3-isothiocyanatophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-isothiocyanatophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B184846.png)


![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B184850.png)

![Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B184854.png)

![3,7-Dibromo-3,7-dinitrobicyclo[3.3.1]nonane](/img/structure/B184857.png)




![7-Bromo-2H-benzo[B][1,4]thiazin-3(4H)-one](/img/structure/B184867.png)
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B184870.png)